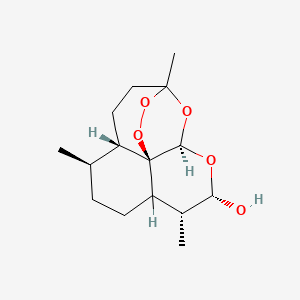

Dihydroartemisinin

Description

The exact mass of the compound (4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiprotozoals -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24O5 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11?,12+,13-,14?,15-/m1/s1 |

InChI Key |

BJDCWCLMFKKGEE-KWWHLYHASA-N |

Isomeric SMILES |

C[C@@H]1CCC2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Dihydroartemisinin from Artemisinin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, is a cornerstone in the global fight against malaria. As a semi-synthetic derivative of artemisinin, its efficient and scalable production is of paramount importance for the manufacturing of Artemisinin-based Combination Therapies (ACTs), the frontline treatment for uncomplicated malaria.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound from artemisinin, focusing on experimental protocols, quantitative data, and the underlying chemical principles.

Core Synthesis Methodology: Reduction of Artemisinin

The primary route for synthesizing this compound from artemisinin is through the reduction of the lactone functional group in the artemisinin molecule to a lactol (hemiacetal).[1] This transformation is most commonly achieved using mild hydride-reducing agents.

Sodium Borohydride (NaBH₄) Reduction

The most widely adopted and economically viable method for the synthesis of DHA is the reduction of artemisinin using sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.[1][3][4][5] This method is favored for its high yields, operational simplicity, and the relative safety of the reagents involved.

Reaction Mechanism: The reduction involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the lactone ring in artemisinin. This is followed by protonation of the resulting alkoxide intermediate by the solvent (methanol) to yield the hemiacetal, this compound. The endoperoxide bridge, crucial for the antimalarial activity of the molecule, remains intact under these mild reaction conditions.[1][6]

Quantitative Data Summary:

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Artemisinin:NaBH₄) | Yield (%) | Reference |

| Sodium Borohydride | Methanol | 0–5 | 1 - 3 | 1:1.5 to 1:3 | 90 - 98 | [3][4] |

| Sodium Borohydride | Methanol | 0–5 | 1 | 1:2.5 | 79 - 89 | [3] |

| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane | -78 | Not Specified | Not Specified | Lower than NaBH₄ method | [7] |

| Catalytic Hydrogenation (Ni/TiO₂) | Not Specified | Not Specified | Not Specified | Not Specified | 16.58 | [6] |

Alternative Reduction Methods

While NaBH₄ is the predominant reducing agent, other methods have been explored, though they are less common for large-scale production due to factors like cost, harsher reaction conditions, and lower yields.

-

Diisobutylaluminium Hydride (DIBAL-H): This reducing agent can also be used to convert artemisinin to DHA.[7] However, it typically requires cryogenic temperatures (-78 °C) and is more expensive than NaBH₄.

-

Catalytic Hydrogenation: A method using a Nickel/Titanium dioxide (Ni/TiO₂) catalyst for the hydrogenation of artemisinin to DHA has been reported, albeit with a significantly lower yield compared to hydride reduction methods.[6]

Experimental Protocols

The following protocols are detailed methodologies for the key synthesis of this compound from artemisinin.

Protocol for Sodium Borohydride Reduction of Artemisinin

This protocol is a compilation of best practices reported in the literature.[3][4]

Materials and Reagents:

-

Artemisinin

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄), granulated is preferred for safety[3]

-

Glacial acetic acid (CH₃COOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer with cooling capabilities (ice bath)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (e.g., 60 mL).[3] Cool the suspension to 0–5 °C using an ice bath.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (e.g., 3.35 g, 88.5 mmol, 2.5 equivalents) in small portions over a period of 30 minutes.[3] Maintain the temperature between 0–5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to proceed at this temperature for an additional 1 to 3 hours.[4] The progress of the reaction should be monitored by TLC until the complete consumption of artemisinin is observed.

-

Quenching and Neutralization: Once the reaction is complete, cautiously neutralize the mixture to a pH of 5-6 by the slow addition of a 30% solution of glacial acetic acid in methanol.[3] This step is crucial to quench the excess NaBH₄.

-

Work-up and Isolation: Two primary work-up procedures can be followed:

-

Precipitation: Dilute the neutralized reaction mixture with cold water (e.g., 100 mL) and stir for 15 minutes.[4] The precipitated this compound is then collected by filtration, washed with water, and dried. This method can yield 79-89% of DHA.[3]

-

Extraction: Concentrate the neutralized mixture under reduced pressure to remove most of the methanol.[3] Extract the resulting residue with ethyl acetate multiple times. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a white crystalline powder.[3] This extraction method can result in yields of up to 98%.[3]

-

-

Purification (Optional): If a higher purity of DHA is required for direct use as a drug, recrystallization can be performed using solvents such as a mixture of ethyl acetate and hexane or diisopropyl ether. For the synthesis of other artemisinin derivatives, the crude product is often of sufficient purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from artemisinin using the sodium borohydride method.

Caption: Workflow for this compound Synthesis.

Proposed Antimalarial Mechanism of Action

The antimalarial activity of artemisinin and its derivatives, including this compound, is attributed to the endoperoxide bridge. The currently accepted mechanism involves the iron-mediated cleavage of this bridge within the malaria parasite.

Caption: Antimalarial Mechanism of this compound.

Conclusion

The reduction of artemisinin to this compound is a critical step in the production of life-saving antimalarial drugs. The sodium borohydride method stands out as a robust, high-yielding, and scalable process. A thorough understanding of the reaction parameters and work-up procedures is essential for optimizing the synthesis for both laboratory and industrial-scale production. The development of continuous flow processes for this conversion may offer further improvements in efficiency and safety in the future.[8] This guide provides the fundamental knowledge for researchers and drug development professionals to effectively synthesize and utilize this compound in their ongoing efforts to combat malaria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

The Evolving Landscape of Dihydroartemisinin: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy.[1] Beyond its established role in combating malaria, a growing body of evidence highlights the potent and diverse therapeutic activities of its derivatives against a spectrum of diseases, most notably cancer.[2] This in-depth technical guide delineates the critical structure-activity relationships (SAR) of DHA derivatives, offering a comprehensive overview of the chemical modifications that govern their biological efficacy. We present a curated compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in the rational design of next-generation DHA-based therapeutics.

Core Structure and Mechanism of Action

The therapeutic activity of artemisinin and its derivatives is intrinsically linked to the endoperoxide bridge (a 1,2,4-trioxane ring system) within their sesquiterpene lactone structure.[3] This moiety is essential for their biological action. The prevailing mechanism involves the iron-mediated cleavage of the endoperoxide bridge, which generates reactive oxygen species (ROS) and carbon-centered radicals.[3][4] These highly reactive species are thought to alkylate and damage essential biomolecules, such as proteins and lipids, within the target cells, ultimately leading to cell death. In the context of malaria, the iron is supplied by the digestion of hemoglobin in the parasite's food vacuole. For cancer cells, the higher intracellular iron concentration compared to normal cells provides a basis for selective cytotoxicity.[4]

Structure-Activity Relationship (SAR) of this compound Derivatives

The modification of the DHA scaffold at various positions has a profound impact on its pharmacokinetic properties and biological activity. The primary site for derivatization is the C-10 position of the lactol.

Antimalarial Activity

The quest for improved antimalarial agents has driven extensive SAR studies on DHA derivatives. Key findings include:

-

Ester and Ether Linkages at C-10: The development of clinically used derivatives such as artesunate, artemether, and arteether, which are metabolized back to DHA in the body, underscores the importance of modifications at the C-10 position.[1] Esterification and etherification at this position have been shown to enhance antimalarial potency. For instance, dihydroartemisinyl-chalcone esters have demonstrated potent activity against both chloroquine-sensitive (3D7) and -resistant (W2) strains of Plasmodium falciparum, with some derivatives being 2-3 times more active than artesunate.[5]

-

Water Solubility and Stability: A significant challenge with early artemisinin derivatives was their poor water solubility. The synthesis of water-soluble derivatives, such as sodium artesunate, was a major advancement. However, the ester linkage in artesunate is prone to hydrolysis. To address this, derivatives with an ether linkage and a carboxylate group have been developed, with artelinic acid showing superior in vivo activity compared to artemisinin and artesunic acid.[6]

-

Sugar Moieties: The introduction of sugar moieties through acetylation can yield derivatives with similar or improved antimalarial activity compared to artemisinin. However, the deacetylation of these sugars tends to reduce activity.[3]

Table 1: Antimalarial Activity of this compound Derivatives

| Compound/Derivative Class | P. falciparum Strain | IC50 (nM) | Reference |

| Dihydroartemisinyl-chalcone esters (e.g., compound 7) | 3D7 (CQ-sensitive) | 1.5 - 11 | [5] |

| Dihydroartemisinyl-chalcone esters (e.g., compound 7) | W2 (CQ-resistant) | 1.5 - 11 | [5] |

| This compound (DHA) | W-2 | - | [7] |

| Artelinic acid | W-2 | More effective than D-6 | [6] |

| Ester derivatives (5a-d) | D-6 and W-2 | Comparable to artemisinin | [6] |

| Carboxylate derivatives (7a-d, except artelinic acid) | D-6 and W-2 | Drastically decreased activity | [6] |

Anticancer Activity

DHA and its derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2] The SAR for anticancer activity reveals several key trends:

-

Hybrid and Dimer Compounds: A successful strategy to enhance anticancer potency and selectivity involves the creation of hybrid and dimer molecules.[8] For instance, coupling artesunate or DHA with phytochemicals like curcumin, eugenol, and tyrosol has yielded derivatives with significant and selective anticancer activity.[8][9]

-

Bile Acid Conjugates: Conjugation of DHA with bile acids has led to the discovery of potent, broad-spectrum anti-proliferative agents. The this compound-ursodeoxycholic acid conjugate (compound 49) was found to be particularly potent, with IC50 values in the nanomolar to low micromolar range against 15 different cancer cell lines.[10]

-

Carbamate Derivatives: Incorporation of a 4-Cl phenyl carbamate moiety at the C-10 position of DHA resulted in a derivative (compound A3) with an IC50 of 0.31 μM against HCT-116 cells, making it 16-fold more potent than the parent DHA.[11]

-

Thioether Derivatives: The synthesis of S-linked DHA derivatives has yielded compounds with good potential as anticancer agents. Both C-10-α- and β-configured thiol ethers have been evaluated, with some showing broad-spectrum activity.[12]

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-ursodeoxycholic acid conjugate (49) | 15 various cancer cell lines | 0.04 - 0.96 | [10] |

| This compound-4-Cl phenyl carbamate (A3) | HCT-116 | 0.31 | [11] |

| This compound (DHA) | HCT-116 | 5.10 | [11] |

| This compound-fatty acid derivative (D3) | MCF-7 | 15.96 ± 2.89 | [13][14] |

| Linoleic acid-fatty acid derivative (L3) | MCF-7 | 24.64 ± 1.81 | [13][14] |

| This compound-(thio)semicarbazone derivatives | Falcipain-2 (enzyme) | 0.29 - 10.63 | [15][16] |

Key Signaling Pathways and Mechanisms in Cancer

The anticancer effects of DHA derivatives are multifaceted and involve the modulation of several key signaling pathways.[2]

-

Induction of Apoptosis and Ferroptosis: Many DHA derivatives exert their anticancer effects by inducing programmed cell death, including apoptosis and ferroptosis.[4][11] Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some DHA derivatives have been shown to inhibit this pathway.[11]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important protein involved in cancer cell proliferation and survival. Downregulation of STAT3 by DHA derivatives can lead to the repression of downstream targets like glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[11]

-

Cell Cycle Arrest: DHA and its derivatives can induce cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.[2][12] For example, some derivatives cause G1 or G2/M phase arrest.[2][12]

Caption: Key signaling pathways modulated by DHA derivatives in cancer cells.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and biological evaluation of DHA derivatives, based on methodologies reported in the literature.

General Synthesis of C-10 Ester and Ether Derivatives

Objective: To synthesize C-10 substituted DHA derivatives through esterification or etherification.

Materials:

-

This compound (DHA)

-

Appropriate carboxylic acid or alcohol for substitution

-

Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI))[8][13]

-

Catalyst (e.g., 4-dimethylaminopyridine (DMAP) or Boron trifluoride etherate)[6][8]

-

Dry dichloromethane (DCM) or other suitable solvent

-

Reagents for workup and purification (e.g., ethyl acetate, hydrochloric acid, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure (Esterification Example): [8][9]

-

Dissolve DHA (1.0 mmol) and the desired carboxylic acid (1.1 mmol) in dry DCM.

-

Add DMAP (catalytic amount) to the solution.

-

Add DCC (1.2 mmol) to the reaction mixture and stir at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

Caption: General workflow for the synthesis of DHA derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of DHA derivatives on cancer cell lines.[9][13]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)[8][10][11]

-

Normal cell line for cytotoxicity comparison (e.g., human dermal fibroblasts)[13][14]

-

Cell culture medium (e.g., RPMI, DMEM) with fetal bovine serum (FBS) and antibiotics

-

DHA derivative stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DHA derivative and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the in vitro MTT assay.

Future Perspectives and Conclusion

The study of this compound derivatives continues to be a vibrant and promising area of drug discovery. The inherent reactivity of the endoperoxide bridge, coupled with the versatility of the DHA scaffold for chemical modification, provides a rich platform for the development of novel therapeutic agents. Future research will likely focus on:

-

Rational Drug Design: Utilizing computational tools such as QSAR and molecular docking to design derivatives with enhanced potency and selectivity for specific targets.[3][7][17]

-

Targeted Drug Delivery: Developing drug delivery systems to improve the bioavailability and tumor-targeting of DHA derivatives.

-

Combination Therapies: Investigating the synergistic effects of DHA derivatives with existing chemotherapeutic agents to overcome drug resistance.

References

- 1. Artemisinin and derivatives in the treatment of uncomplicated malaria. — Pandemic Sciences Institute [psi.ox.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. drpress.org [drpress.org]

- 5. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarial activity of new water-soluble this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A SAR and QSAR Study of New Artemisinin Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study on the structure-activity relationship of this compound derivatives: Discovery, synthesis, and biological evaluation of this compound-bile acid conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and in vitro and in vivo biological evaluation of this compound derivatives as potent anti-cancer agents with ferroptosis-inducing and apoptosis-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel S-linked this compound derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimalarial activity of novel dihydro-artemisinin derivatives - East China Normal University [pure.ecnu.edu.cn:443]

- 17. Development of QSAR models to predict and interpret the biological activity of artemisinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroartemisinin free radical generation mechanism

An In-depth Technical Guide on the Dihydroartemisinin Free Radical Generation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DHA), the active metabolite of artemisinin compounds, exhibits potent anticancer activity, which is fundamentally linked to its ability to generate cytotoxic free radicals. This technical guide elucidates the core mechanism of DHA-induced radical generation, a process initiated by the iron-mediated cleavage of its characteristic endoperoxide bridge. This reaction produces a cascade of reactive oxygen species (ROS) and subsequent carbon-centered radicals, which inflict extensive damage on cellular macromolecules. The resulting oxidative stress triggers a variety of downstream signaling pathways, culminating in cancer cell death through apoptosis and other mechanisms. This document provides a detailed overview of the bioactivation process, quantitative data from key studies, comprehensive experimental protocols, and visual diagrams of the involved pathways to serve as a critical resource for professionals in oncology and drug development.

The Core Mechanism: Iron-Mediated Free Radical Generation

The anticancer and antimalarial efficacy of this compound is contingent upon the activation of its endoperoxide bridge. This process is predominantly catalyzed by intracellular iron, particularly ferrous iron (Fe²⁺). Cancer cells, with their high metabolic rate, often exhibit elevated intracellular iron levels compared to normal cells, rendering them selectively vulnerable to DHA's cytotoxic effects.[1][2]

The activation mechanism proceeds as follows:

-

Reductive Scission: Intracellular Fe²⁺ donates an electron to one of the oxygen atoms of the endoperoxide bridge (O1-O2). This reductive cleavage is an example of a Fenton-type reaction.[2][3][4]

-

Formation of Oxygen-Centered Radicals: The cleavage of the O-O bond results in the formation of highly reactive oxygen-centered radicals.[5]

-

Intramolecular Rearrangement: These initial oxy-radicals are unstable and undergo rapid intramolecular rearrangement to form more stable and long-lived carbon-centered radicals.[5][6] These carbon-centered radicals are considered the primary cytotoxic species responsible for the therapeutic effects of artemisinins.[6]

This iron-dependent activation has been confirmed through experiments where iron chelators, such as deferoxamine (DFO), antagonize the cytotoxic effects of DHA, while iron supplementation with agents like ferric ammonium citrate (FAC) enhances its activity.[1][7] Both heme-bound iron and non-heme iron can facilitate this reaction, which explains DHA's efficacy against both malaria parasites (rich in heme) and cancer cells.[5][6][7]

Downstream Cellular Consequences and Signaling Pathways

The generation of potent carbon-centered radicals and ROS by activated DHA initiates a state of severe oxidative stress within the cancer cell. These radicals indiscriminately attack vital cellular components, leading to widespread macromolecular damage and the activation of cell death signaling pathways.

-

Lipid Peroxidation: Radicals attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity, leading to increased permeability and dysfunction of organelles like mitochondria.[8]

-

Protein and DNA Damage: The radicals can alkylate and damage proteins, disrupting their function.[3] They can also cause DNA strand breaks, contributing to genomic instability and triggering apoptotic responses.

-

Induction of Apoptosis: DHA is a potent inducer of apoptosis. The overwhelming oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c.[3] This activates the intrinsic apoptotic pathway, involving the regulation of Bcl-2 family proteins (e.g., upregulation of Bax, downregulation of Bcl-xL) and the subsequent activation of caspases-9 and -3.[9][10] DHA can also trigger the extrinsic pathway through the upregulation of death receptors like DR5, leading to caspase-8 activation.[9][11]

-

Modulation of Signaling Pathways: DHA-induced ROS modulate numerous signaling pathways critical for cancer cell survival and proliferation. Key affected pathways include:

-

MAPK Pathway: Activation of pro-apoptotic JNK1/2 and p38 MAPK signaling.[9][10]

-

Hedgehog (Hh) Pathway: Inhibition of the Hh pathway, which is aberrantly activated in many cancers.[12][13]

-

JAK/STAT Pathway: Suppression of JAK2/STAT3 signaling, which is involved in cell proliferation and survival.[10]

-

Autophagy: DHA can induce autophagy in some contexts, though its role can be complex, sometimes leading to cell death and other times being a survival mechanism that is ultimately overwhelmed.[1]

-

Data Presentation: Quantitative Analysis of DHA's Effects

The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of DHA on cancer cells.

Table 1: DHA-Induced ROS Generation

| Cell Line | DHA Concentration | Time | Fold Increase in ROS | Measurement Method | Reference |

|---|---|---|---|---|---|

| P. falciparum-infected Erythrocytes | 1 µM | - | 1.68 ± 0.16 | DHE Fluorescence | [8] |

| P. falciparum-infected Erythrocytes | 10 µM | - | 2.75 ± 0.91 | DHE Fluorescence | [8] |

| Osteosarcoma (MG-63) | 10, 20, 40 µM | 6 h | Dose-dependent increase | Flow Cytometry | [1] |

| Bladder Cancer (EJ-138, HTB-9) | Various | 48 h | Dose-dependent increase | Not Specified | [3] |

| Rheumatoid Arthritis FLS (MH7A) | 100 µM | 2 h | Significant increase | DCFH-DA Microscopy |[11] |

Table 2: Effects of DHA on Apoptosis and Cell Viability

| Cell Line | DHA Concentration | Time | Effect | Metric | Reference |

|---|---|---|---|---|---|

| Osteosarcoma (MG-63, MNNG/HOS) | 0-128 µM | 24, 48, 72 h | Decreased cell viability | CCK-8 Assay | [1] |

| Myeloma (HMCLs) | Various | 24 h | Increased apoptosis | Flow Cytometry | [9] |

| Colon Cancer (HCT116) | Not Specified | - | Increased Caspase-3/9 activity | Activity Assay | [10] |

| Ovarian Cancer (SKOV3) | Various | 48 h | Induced apoptosis | Flow Cytometry | [12] |

| Rheumatoid Arthritis FLS (MH7A) | 100 µM | 24 h | ~40% Viability | Ez-cytox Assay |[11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of DHA.

Measurement of Intracellular ROS

-

Principle: Non-fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Dihydroethidium (DHE) are used, which become fluorescent upon oxidation by intracellular ROS.

-

Protocol (General):

-

Cell Culture: Seed cancer cells (e.g., 8x10³ cells/well in a 96-well plate) and allow them to adhere overnight.[1]

-

Treatment: Treat cells with various concentrations of DHA for the desired duration (e.g., 6, 24, or 48 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).[1][14] For inhibition studies, pre-treat with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding DHA.[3][8]

-

Probe Incubation: Wash cells with a buffered salt solution (e.g., HBSS). Add the ROS-sensitive probe (e.g., 5 µM DCFH-DA) and incubate in the dark at 37°C for 30 minutes.[11]

-

Data Acquisition: Wash cells again to remove excess probe. Measure fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[1][8][11]

-

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membrane integrity.

-

Protocol (General):

-

Cell Culture and Treatment: Culture and treat cells with DHA as described above for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]

-

Western Blotting for Signaling Proteins

-

Principle: To quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family, p-Erk1/2).

-

Protocol (General):

-

Cell Lysis: After DHA treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]

-

Conclusion and Future Directions

The free radical generation mechanism of this compound, initiated by iron-mediated cleavage of its endoperoxide bridge, is the cornerstone of its anticancer activity. The resulting cascade of ROS and carbon-centered radicals induces extensive oxidative stress, leading to apoptosis through the modulation of multiple critical signaling pathways. This guide provides a comprehensive technical overview of this process, supported by quantitative data and detailed experimental protocols.

Future research should continue to explore the nuances of this mechanism, including the specific protein and lipid targets of the carbon-centered radicals and the interplay between DHA-induced apoptosis and other cell death modalities like ferroptosis. A deeper understanding of these processes will be invaluable for optimizing DHA-based therapeutic strategies, developing novel combination therapies, and overcoming potential resistance mechanisms in the treatment of cancer.

References

- 1. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Exerts Its Anticancer Activity through Depleting Cellular Iron via Transferrin Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iron-dependent free radical generation from the antimalarial agent artemisinin (qinghaosu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes [mdpi.com]

- 9. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHA Induces Cell Death through the Production of ROS and the Upregulation of CHOP in Fibroblast-like Synovial Cells from Human Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

The Discovery and Development of Dihydroartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of the artemisinin class of compounds, represents a cornerstone in the modern treatment of malaria. Its discovery, rooted in traditional Chinese medicine and brought to fruition through rigorous scientific investigation, has saved millions of lives. This technical guide provides an in-depth exploration of the history, discovery, and key experimental data related to DHA. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action.

Introduction

Malaria, a parasitic disease transmitted by Anopheles mosquitoes, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum has necessitated the continuous development of novel antimalarial agents. Artemisinin and its derivatives have been pivotal in this effort, with this compound (DHA) being the most potent and the active form of all clinically used artemisinins. This document details the journey from the initial discovery of artemisinin to the synthesis and characterization of its key derivative, DHA.

History of Discovery

The story of this compound is intrinsically linked to the discovery of its parent compound, artemisinin.

Project 523 and the Contribution of Tu Youyou

In the 1960s, amidst the Vietnam War and a backdrop of widespread chloroquine resistance, the Chinese government initiated a secret military project, "Project 523," to discover new antimalarial drugs.[1] A key figure in this project was Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine in Beijing.[2][3]

Inspired by ancient Chinese medical texts, particularly Ge Hong's "A Handbook of Prescriptions for Emergencies" from the 4th century, Tu Youyou's team investigated the potential of Artemisia annua (sweet wormwood).[4][5] The ancient text described a method of soaking the plant in cold water to extract its juice for treating fevers.[4] This clue was pivotal, as previous attempts by other researchers using traditional hot water extraction had failed to yield an active compound.[4]

Tu Youyou's team hypothesized that the high temperatures were destroying the active ingredient.[6] They subsequently developed a low-temperature extraction method using diethyl ether, which successfully isolated a highly effective antimalarial extract from the leaves of Artemisia annua.[4][6][7] This extract showed 100% efficacy in rodent models of malaria.[8] In 1972, the pure, crystalline active compound was isolated and named "qinghaosu," later known internationally as artemisinin.[4]

The Accidental Synthesis of this compound

In 1973, while attempting to elucidate the chemical structure of artemisinin and confirm the presence of a carbonyl group, Tu Youyou and her team synthesized this compound.[2] This was achieved through the reduction of artemisinin.[2] Subsequent studies revealed that DHA was not only a derivative but also the active metabolite of artemisinin and its other derivatives, such as artesunate and artemether.[5] Furthermore, DHA was found to be more potent than artemisinin itself.[9]

Chemical Synthesis of this compound

This compound is a semi-synthetic derivative of artemisinin.[1] The most common laboratory and industrial-scale synthesis involves the reduction of the lactone group of artemisinin.

Synthesis via Sodium Borohydride Reduction

A widely used and effective method for the synthesis of DHA is the reduction of artemisinin using sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.[9][10][11]

Experimental Protocol: Synthesis of this compound from Artemisinin [11]

-

Reaction Setup: Suspend artemisinin (10.0 g, 35.4 mmol) in 60 cm³ of methanol (MeOH) in a reaction vessel equipped with a magnetic stirrer.

-

Cooling: Cool the suspension in an ice bath to a temperature of 0–5 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0–5 °C, add sodium borohydride (3.35 g, 88.5 mmol) in small portions over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to reach ambient temperature and stir vigorously under an inert atmosphere (e.g., Argon) until Thin Layer Chromatography (TLC) indicates the complete consumption of artemisinin (approximately 30 minutes).

-

Quenching and Neutralization: Neutralize the reaction mixture to a pH of 5–6 by adding a 30% solution of acetic acid in methanol.

-

Work-up:

-

Method A (Precipitation): After neutralization, add cold water to precipitate the this compound. Collect the precipitate by filtration.[11]

-

Method B (Extraction): Concentrate the neutralized mixture under reduced pressure to remove most of the methanol. Extract the residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[10]

-

-

Purification: The crude product can be further purified by recrystallization.

Note: this compound is sensitive to acidic conditions, so the pH should not drop below 5–6 during neutralization.[10]

Mechanism of Action

The antimalarial activity of this compound is dependent on its endoperoxide bridge. The currently accepted mechanism of action involves the following key steps:

-

Activation by Heme: Inside the malaria parasite, which resides in iron-rich red blood cells, the parasite digests hemoglobin, releasing large amounts of heme. The iron (Fe²⁺) in heme is believed to catalyze the cleavage of the endoperoxide bridge of DHA.[1]

-

Generation of Reactive Oxygen Species (ROS): The cleavage of the endoperoxide bridge generates highly reactive carbon-centered radicals and other reactive oxygen species (ROS).[1][12]

-

Oxidative Stress and Macromolecular Damage: These free radicals are highly cytotoxic and cause widespread damage to parasite macromolecules, including proteins, lipids, and nucleic acids, leading to oxidative stress.[1][13]

-

Disruption of Cellular Processes: This extensive molecular damage disrupts essential cellular processes within the parasite, ultimately leading to its death.[2][14] Electron microscopy studies have revealed morphological changes in DHA-treated parasites, including damage to mitochondria, the endoplasmic reticulum, the nuclear envelope, and the food vacuole membrane.[2][14]

// Nodes DHA [label="this compound (DHA)", fillcolor="#FBBC05"]; Heme [label="Heme (Fe²⁺) from\nHemoglobin Digestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endoperoxide_Bridge [label="Endoperoxide Bridge\nCleavage", shape=ellipse, fillcolor="#FFFFFF"]; Free_Radicals [label="Carbon-centered Radicals &\nReactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Damage [label="Protein Alkylation\n& Damage", shape=box, fillcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", shape=box, fillcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", shape=box, fillcolor="#FFFFFF"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", shape=box, fillcolor="#FFFFFF"]; ER_Stress [label="Endoplasmic Reticulum\nStress", shape=box, fillcolor="#FFFFFF"]; Parasite_Death [label="Parasite Death", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DHA -> Endoperoxide_Bridge [label="Enters Parasite"]; Heme -> Endoperoxide_Bridge [label="Catalyzes"]; Endoperoxide_Bridge -> Free_Radicals [label="Generates"]; Free_Radicals -> Oxidative_Stress; Oxidative_Stress -> Protein_Damage; Oxidative_Stress -> Lipid_Peroxidation; Oxidative_Stress -> DNA_Damage; Protein_Damage -> ER_Stress; Lipid_Peroxidation -> Mitochondrial_Dysfunction; ER_Stress -> Parasite_Death; Mitochondrial_Dysfunction -> Parasite_Death; DNA_Damage -> Parasite_Death; } caption: "Mechanism of Action of this compound."

Quantitative Data

In Vitro Efficacy

The in vitro activity of DHA is typically expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits parasite growth by 50%.

| Plasmodium falciparum Strain | Chloroquine Sensitivity | This compound IC₅₀ (nM) | Reference |

| 3D7 | Sensitive | 2.0 ± 0.1 | [5] |

| Dd2 | Resistant | 3.2 - 7.6 | [15] |

| K1 | Resistant | Not specified | - |

| Clinical Isolates (Cameroon) | Sensitive | 1.25 (Geometric Mean) | [4] |

| Clinical Isolates (Cameroon) | Resistant | 0.979 (Geometric Mean) | [4] |

| NF54 (K13 WT) | Sensitive | 4.2 ± 0.5 | [16] |

| Clinical Isolates (Kenya) | Mixed | 2 (Median) | [5] |

Pharmacokinetic Properties

The pharmacokinetic parameters of DHA can vary depending on the patient population and whether it is administered as a monotherapy or as part of a combination therapy.

| Parameter | Value (Monotherapy in Malaria Patients) | Reference |

| Tmax (Time to maximum concentration) | Day 0: Not specified, Day 4: Shorter than Day 0 | [2] |

| Cmax (Maximum concentration) | Not specified | [2] |

| t½ (Elimination half-life) | Day 0: Not specified, Day 4: Reduced compared to Day 0 | [2] |

| CL/F (Apparent total clearance) | Day 0: Not specified, Day 4: Increased compared to Day 0 | [2] |

Note: Pharmacokinetic parameters of DHA are known to change between the acute and convalescent phases of malaria.[2]

| Parameter | Value (in combination with Piperaquine) | Reference |

| Cmax (Maximum observed plasma concentration) | Lower in pregnant women after first dose | [11] |

| AUC₀-₂₄ (Area under the curve, 0-24h) | 844 h x ng/ml (pregnant women) vs 1,220 h x ng/ml (non-pregnant women) | [11] |

| t½ (Terminal elimination half-life) | No significant difference between pregnant and non-pregnant women | [11] |

Clinical Efficacy of this compound-Piperaquine (DHA-PQP)

Clinical trials have demonstrated the high efficacy of DHA in combination with piperaquine.

| Study Population | Follow-up Duration | PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) | Reference |

| Pregnant women on the Thailand-Myanmar border | Not specified | High efficacy observed | [17] |

| School-aged children in Mali | 4 rounds of SMC | High safety and efficacy demonstrated | [18] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (pLDH Assay)

The parasite lactate dehydrogenase (pLDH) assay is a colorimetric method used to determine the viability of Plasmodium falciparum in vitro and is commonly used for drug sensitivity testing.

Protocol Outline: [1]

-

Parasite Culture: Culture synchronized P. falciparum (e.g., 3D7 or W2 strains) in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX, hypoxanthine, HEPES, and glutamine.

-

Drug Dilution: Prepare serial dilutions of this compound in the culture medium in a 96-well microtiter plate.

-

Incubation: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to the wells containing the drug dilutions and control wells (drug-free). Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

pLDH Assay:

-

Lyse the red blood cells to release the parasite lactate dehydrogenase.

-

Add a substrate solution containing lactate and a tetrazolium salt (e.g., INT) and an electron carrier (e.g., diaphorase).

-

The pLDH catalyzes the oxidation of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product using a microplate reader.

-

-

Data Analysis: The absorbance is proportional to the number of viable parasites. Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Measurement of Reactive Oxygen Species (ROS) Production

The production of ROS in parasites upon treatment with DHA can be measured using fluorescent probes.

Protocol Outline using Dichlorofluorescin Diacetate (DCF-DA):

-

Parasite Culture and Treatment: Culture synchronized P. falciparum and treat with different concentrations of DHA for a specified period.

-

Loading with Fluorescent Probe: Incubate the treated and control parasites with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA is non-fluorescent but is deacetylated by cellular esterases to dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Flow Cytometry Analysis: Analyze the fluorescence of the parasite population using a flow cytometer. The intensity of the DCF fluorescence is proportional to the amount of ROS produced.

-

Data Analysis: Quantify the mean fluorescence intensity of the parasite population to determine the level of ROS production at different DHA concentrations.

Experimental and Drug Discovery Workflow

The discovery and development of this compound follow a general workflow for natural product drug discovery.

// Nodes Traditional_Knowledge [label="Traditional Chinese\nMedicine Texts", shape=note, fillcolor="#FBBC05"]; Plant_Screening [label="Screening of\nHerbal Extracts", fillcolor="#FFFFFF"]; Artemisia_annua [label="Identification of\nArtemisia annua", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Low-Temperature\nSolvent Extraction", fillcolor="#FFFFFF"]; Artemisinin_Isolation [label="Isolation & Purification\nof Artemisinin", fillcolor="#FFFFFF"]; DHA_Synthesis [label="Chemical Synthesis of\nthis compound (DHA)", fillcolor="#FBBC05"]; In_Vitro_Testing [label="In Vitro Efficacy\n(IC₅₀ Determination)", fillcolor="#FFFFFF"]; In_Vivo_Testing [label="In Vivo Efficacy &\nToxicity in Animal Models", fillcolor="#FFFFFF"]; Pharmacokinetics [label="Pharmacokinetic\nStudies (ADME)", fillcolor="#FFFFFF"]; Clinical_Trials [label="Clinical Trials\n(Phase I, II, III)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug_Approval [label="Regulatory Approval &\nClinical Use", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Traditional_Knowledge -> Plant_Screening; Plant_Screening -> Artemisia_annua; Artemisia_annua -> Extraction; Extraction -> Artemisinin_Isolation; Artemisinin_Isolation -> DHA_Synthesis; DHA_Synthesis -> In_Vitro_Testing; In_Vitro_Testing -> In_Vivo_Testing; In_Vivo_Testing -> Pharmacokinetics; Pharmacokinetics -> Clinical_Trials; Clinical_Trials -> Drug_Approval; } caption: "Drug Discovery Workflow for this compound."

Conclusion

The discovery of this compound stands as a landmark achievement in modern medicine, showcasing the power of integrating traditional knowledge with contemporary scientific methodologies. As the active metabolite of all clinically relevant artemisinins, a thorough understanding of its history, synthesis, and mechanism of action is crucial for the ongoing fight against malaria. This technical guide provides a consolidated resource for researchers and drug development professionals, aiming to facilitate further innovation in the field of antimalarial therapy. The continued study of DHA and its derivatives is essential for optimizing current treatment strategies and overcoming the challenge of drug resistance.

References

- 1. ajtmh.org [ajtmh.org]

- 2. researchgate.net [researchgate.net]

- 3. mmv.org [mmv.org]

- 4. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. CN103509034A - Method for extracting artemisinin from fresh artemisia annua - Google Patents [patents.google.com]

- 7. malariaworld.org [malariaworld.org]

- 8. researchgate.net [researchgate.net]

- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parasite clearance and protection from Plasmodium falciparum infection (PCPI): a two-arm, parallel, double-blinded, placebo-controlled, randomised trial of presumptive sulfadoxine-pyrimethamine versus artesunate monotherapy among asymptomatic children 3–5 years of age in Zambia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morphologic effects of artemisinin in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN104327092A - Method for extracting artemisinin from artemisia annua L - Google Patents [patents.google.com]

- 18. malariaworld.org [malariaworld.org]

The Pharmacokinetics and Metabolism of Dihydroartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives such as artesunate and artemether, is a cornerstone of modern antimalarial therapy.[1][2][3] Its potent and rapid parasiticidal activity has been instrumental in the global fight against malaria. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for optimizing dosing regimens, predicting drug-drug interactions, and guiding the development of new artemisinin-based combination therapies (ACTs). This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetics of this compound

This compound is characterized by its rapid absorption and elimination.[2] Following oral administration of its parent compounds, artesunate or artemether, DHA is quickly formed and reaches peak plasma concentrations.[2] Its short half-life necessitates its use in combination with a longer-acting partner drug to ensure complete parasite clearance.[2]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound observed in various human populations and preclinical models. These values can vary based on the administered parent compound, patient population, and analytical methodology.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers Following Oral Administration of Artemether-Lumefantrine [4]

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 126 ± 46 |

| Tmax (hr) | 1.69 ± 0.59 |

| T1/2 (hr) | 1.80 ± 0.31 |

| V/F (L) | 702 ± 220 |

| CL/F (L/hr) | 269 ± 57 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life; V/F: Apparent volume of distribution; CL/F: Apparent oral clearance.

Table 2: Pharmacokinetic Parameters of this compound in Adult Patients with Uncomplicated Falciparum Malaria Following this compound-Piperaquine Administration [5][6]

| Parameter | Mean ± SD or Range |

| Cmax (ng/mL) | 568 (range: 48 to 261) |

| Tmax (hr) | 5.7 |

| T1/2 (hr) | ~1 |

| V/F (L/kg) | 1.47 |

| CL/F (L/hr/kg) | 1.19 |

Table 3: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose of 10 mg/kg [7]

| Parameter | Value |

| Volume of Distribution (L) | 0.50 |

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its short half-life. Unlike its parent compounds, which undergo metabolism by cytochrome P450 (CYP) enzymes to form DHA, this compound itself is primarily cleared through glucuronidation.[8][9][10]

Metabolic Pathways

The primary metabolic pathway for DHA is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[8][10] The main enzymes responsible for this reaction are UGT1A9 and UGT2B7.[8][10] This process results in the formation of this compound-β-glucuronide (DHA-G), a more water-soluble and readily excretable metabolite.[8][10] In vivo studies have identified α-DHA-β-glucuronide as a major urinary metabolite in humans.[8] There is no significant metabolism of DHA by cytochrome P450 oxidation.[8][10]

Experimental Protocols

The study of this compound pharmacokinetics and metabolism relies on robust and sensitive analytical methods. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of this compound after oral administration of an artemisinin-based combination therapy.

Methodology:

-

Subject Recruitment: Healthy volunteers or patients with uncomplicated malaria are enrolled after providing informed consent. Exclusion criteria typically include pregnancy, lactation, significant underlying medical conditions, and use of interacting medications.

-

Drug Administration: A single oral dose of the artemisinin combination therapy (e.g., artemether-lumefantrine or this compound-piperaquine) is administered.[4][6]

-

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K3EDTA) at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[4]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][11][12][13]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, T1/2, CL/F, and V/F.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the enzymes responsible for this compound metabolism.

Methodology:

-

Materials: Human liver microsomes (HLMs), [12-³H]DHA (radiolabeled this compound), UDP-glucuronic acid (UDPGA), and recombinant human UGT enzymes (e.g., UGT1A1, UGT1A6, UGT1A9, UGT2B7).[8][10]

-

Incubation:

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Metabolite Analysis: The incubation mixture is centrifuged, and the supernatant is analyzed by high-performance liquid chromatography with radiochemical detection (HPLC-radiochromatography) and/or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify DHA and its metabolites.[8][10]

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying concentrations of DHA.[8]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify this compound in plasma samples.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: A simple and common method involves adding a cold organic solvent like acetonitrile to the plasma sample to precipitate proteins.[11]

-

Solid-Phase Extraction (SPE): For cleaner extracts and potentially lower limits of quantification, SPE can be used.[14]

-

An internal standard (e.g., artemisinin or a stable isotope-labeled DHA) is added before extraction to correct for variability.[11][14]

-

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A mobile phase gradient consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate DHA from other plasma components.[12][15]

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for DHA and the internal standard are monitored for selective and sensitive quantification.[13]

-

For example, a common transition for DHA is m/z 302 to 163.[13]

-

-

Quantification: A calibration curve is constructed by analyzing standards of known DHA concentrations, and the concentration in unknown samples is determined by interpolation.

Conclusion

The pharmacokinetic and metabolic profile of this compound is well-characterized, with rapid absorption and elimination being its defining features. Glucuronidation by UGT1A9 and UGT2B7 is the primary metabolic pathway, leading to its short half-life. The methodologies outlined in this guide provide a framework for the continued investigation of DHA and other artemisinin derivatives. A comprehensive understanding of these principles is essential for the effective clinical use of ACTs and the development of next-generation antimalarial agents to combat the threat of drug resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of this compound in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 13. cellbiopharm.com [cellbiopharm.com]

- 14. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin Derivatives with Enhanced Anticancer Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has long been a cornerstone in the global fight against malaria. Beyond its established antimalarial properties, a growing body of evidence highlights the potent anticancer activities of DHA and its derivatives. These compounds have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis and other forms of cell death, and impede metastasis across a wide range of cancer types. The anticancer mechanism of DHA is multifaceted, primarily attributed to the generation of reactive oxygen species (ROS) upon the cleavage of its endoperoxide bridge in the presence of intracellular iron, which is often elevated in cancer cells. This selective cytotoxicity, coupled with a favorable safety profile, has positioned DHA derivatives as promising candidates for novel anticancer drug development.

This technical guide provides a comprehensive overview of the current landscape of DHA derivatives with enhanced anticancer activity. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data on their efficacy, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate.

Data Presentation: Anticancer Activity of this compound and Its Derivatives

The following tables summarize the in vitro anticancer activity of this compound and its various derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of this compound (DHA)

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |

| Breast Cancer | MCF-7 | 129.1 | 24 h | [1] |

| MDA-MB-231 | 62.95 | 24 h | [1] | |

| Lung Cancer | PC9 | 19.68 | 48 h | [1] |

| NCI-H1975 | 7.08 | 48 h | [1] | |

| A549 | >100 | - | [2] | |

| A549/DOX | >100 | - | [2] | |

| A549/DDP | >100 | - | [2] | |

| Liver Cancer | Hep3B | 29.4 | 24 h | [1] |

| Huh7 | 32.1 | 24 h | [1] | |

| PLC/PRF/5 | 22.4 | 24 h | [1] | |

| HepG2 | 40.2 | 24 h | [1] | |

| Colon Cancer | SW1116 | 63.79 ± 9.57 | 24 h | [3] |

| SW480 | 65.19 ± 5.89 | 24 h | [3] | |

| SW620 | 15.08 ± 1.70 | 24 h | [3] | |

| DLD-1 | 38.46 ± 4.15 | 24 h | [3] | |

| HCT116 | 20.33 ± 2.61 | 24 h | [3] | |

| COLO205 | 29.89 ± 3.44 | 24 h | [3] | |

| Leukemia | HL-60 | 2 | 48 h |

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Name/Number | Modification | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Artesunate | Succinate ester | Breast Cancer | MCF-7 | 83.28 (24h) | [1] |

| Breast Cancer | 4T1 | 52.41 (24h) | [1] | ||

| Naphthalene unit derivative (4) | Naphthalene unit | Lung Cancer | H1299 | 0.09 | [1] |

| Lung Cancer | A549 | 0.44 | [1] | ||

| This compound-ursodeoxycholic acid conjugate (49) | Ursodeoxycholic acid conjugate | Various | 15 cell lines | 0.04 - 0.96 | |

| Compound A3 | 4-Cl phenyl carbamate moiety | Colon Cancer | HCT-116 | 0.31 | |

| This compound-isatin hybrid (6a) | Isatin hybrid | Lung Cancer | A549 | 5.72 - 9.84 | [2] |

| Lung Cancer | A549/DOX | 5.72 - 9.84 | [2] | ||

| Lung Cancer | A549/DDP | 5.72 - 9.84 | [2] | ||

| This compound-isatin hybrid (6e) | Isatin hybrid | Lung Cancer | A549 | 5.72 - 9.84 | [2] |

| Lung Cancer | A549/DOX | 5.72 - 9.84 | [2] | ||

| Lung Cancer | A549/DDP | 5.72 - 9.84 | [2] | ||

| This compound-chalcone hybrid (8) | Chalcone linker | Leukemia | HL-60 | 0.3 | |

| This compound-chalcone hybrid (15) | Chalcone linker | Leukemia | HL-60 | 0.4 | |

| Artemisinin-4-(arylamino)quinazoline derivative (32) | 4-(arylamino)quinazoline | Colon Cancer | HCT116 | 0.11 | |

| This compound-coumarin hybrid (9d) | Coumarin hybrid | Colon Cancer | HT-29 | 0.05 | |

| Compound 851 | Undisclosed derivative | Colon Cancer | HCT-116 | 0.59 ± 0.12 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the anticancer activity of this compound derivatives.

In Vitro Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the DHA derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay is another colorimetric method for determining cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510-565 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

-

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It is commonly used to assess apoptosis and cell cycle distribution.

-

Principle for Apoptosis (Annexin V/Propidium Iodide Staining): In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Principle for Cell Cycle Analysis (Propidium Iodide Staining): PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with DHA derivatives as for cytotoxicity assays.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining for Apoptosis:

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Staining for Cell Cycle:

-

Fix cells in cold 70% ethanol.

-

Wash cells with PBS.

-

Treat cells with RNase A to prevent staining of RNA.

-

Stain with PI solution.

-

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quadrant analysis is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, a histogram of DNA content is generated to determine the percentage of cells in each phase.

-

Protein Expression Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

-

In Vivo Antitumor Activity

This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of anticancer agents in a living organism.

-

Principle: The growth of human tumors in mice allows for the assessment of a drug's ability to inhibit tumor growth in a more physiologically relevant setting than in vitro cultures.

-

Protocol:

-

Cell Preparation: Culture and harvest human cancer cells.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Inject a specific number of cancer cells subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.

-

Treatment: Randomly assign mice to treatment and control groups. Administer the DHA derivative and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Volume Measurement: Measure tumor volume at regular intervals throughout the treatment period.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the DHA derivative.

-

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anticancer effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature of many cancers. DHA has been shown to inhibit mTOR signaling, leading to decreased cancer cell proliferation and survival.

Caption: DHA derivatives inhibit the mTOR signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Constitutive activation of NF-κB is frequently observed in cancer cells and promotes inflammation, proliferation, and resistance to apoptosis. DHA has been demonstrated to suppress the NF-κB signaling pathway.

Caption: DHA derivatives suppress the NF-κB signaling pathway.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of several cancers. DHA has been shown to inhibit the Hh signaling pathway in cancer cells.[5][6]

Caption: DHA derivatives inhibit the Hedgehog signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The role of DHA in modulating the MAPK pathway can be context-dependent, sometimes leading to its activation, which can promote apoptosis in cancer cells.

Caption: DHA derivatives can activate the MAPK pathway, leading to apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and preclinical evaluation of novel this compound derivatives with anticancer activity.

References